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Compound of Interest

Compound Name: MNI-caged-L-glutamate

Cat. No.: B1677367 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the laser parameters and

experimental protocols for the photolysis of MNI-caged-L-glutamate, a critical technique for

the precise spatial and temporal control of glutamate receptor activation in neuroscience and

drug development research.

Introduction
MNI-caged-L-glutamate is a photolabile derivative of the excitatory neurotransmitter L-

glutamate.[1][2] The "cage" molecule, 4-methoxy-7-nitroindolinyl (MNI), renders the glutamate

inactive until it is cleaved by light, allowing for the rapid and localized release of active

glutamate.[1][2] This technique is instrumental in studying synaptic function, dendritic

integration, and the effects of glutamate receptor-targeting compounds. MNI-caged-L-
glutamate is favored for its high quantum yield, water solubility, stability at neutral pH, and

resistance to hydrolysis.[1][3] It is also 2.5 times more efficient at releasing L-glutamate than

NI-caged L-glutamate.[1][2]

Physicochemical and Photochemical Properties
A summary of the key properties of MNI-caged-L-glutamate is presented in the table below.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1677367?utm_src=pdf-interest
https://www.benchchem.com/product/b1677367?utm_src=pdf-body
https://www.benchchem.com/product/b1677367?utm_src=pdf-body
https://www.rndsystems.com/products/mni-caged-l-glutamate_1490
https://www.glpbio.cn/mni-caged-l-glutamate.html
https://www.rndsystems.com/products/mni-caged-l-glutamate_1490
https://www.glpbio.cn/mni-caged-l-glutamate.html
https://www.benchchem.com/product/b1677367?utm_src=pdf-body
https://www.benchchem.com/product/b1677367?utm_src=pdf-body
https://www.rndsystems.com/products/mni-caged-l-glutamate_1490
https://hellobio.com/mni-glu.html
https://www.rndsystems.com/products/mni-caged-l-glutamate_1490
https://www.glpbio.cn/mni-caged-l-glutamate.html
https://www.benchchem.com/product/b1677367?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677367?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Molecular Weight 323.3 g/mol [1]

Formula C14H17N3O6 [1]

Solubility in Water Up to 50 mM [1]

One-Photon (1P) Excitation

Range
300 - 380 nm [1][2][3]

One-Photon (1P) Peak

Absorption
~336-340 nm [3][4]

Two-Photon (2P) Excitation

Wavelength
~720-730 nm [1][2][5][6][7]

Quantum Yield (Φ) 0.065 - 0.085 [1][2][3][8]

Two-Photon Cross-Section

(σ2)
0.06 GM at 730 nm [1][2][5][6][7]

Photorelease Half-Time ~200 ns [3]

Laser Parameters for Photolysis
The choice of laser parameters is critical for successful and reproducible uncaging

experiments. The following tables summarize typical laser parameters for both one-photon and

two-photon photolysis of MNI-caged-L-glutamate.

One-Photon (1P) Photolysis
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Parameter Typical Value(s) Notes Reference

Wavelength (λ)
365 nm, 405 nm, 410

nm

405 nm offers better

tissue penetration

than wavelengths

closer to the

absorption peak.

[4][9][10]

Laser Power 1 - 3 mW

Power should be

calibrated to elicit

physiological

responses.

[4][9]

Pulse Duration 100 µs - 5 ms

Shorter pulses provide

higher temporal

resolution.

[4][9]

Laser Type
Continuous wave

(CW) laser, LED
[9]

Two-Photon (2P) Photolysis
Parameter Typical Value(s) Notes Reference

Wavelength (λ) 720 nm

Optimal for MNI-

glutamate two-photon

absorption.

[5][11][12][13][14][15]

Laser Power 2.8 - 35 mW

Power depends on

depth, MNI-glutamate

concentration, and

objective NA.

[9][11][12][13][14][16]

Pulse Duration 0.25 - 8 ms
Can be adjusted to

mimic quantal release.
[5][12][14][16]

Laser Type
Mode-locked

Ti:sapphire laser

Required for two-

photon excitation.
[5]

Pulse Width ~170 fs [9]
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Experimental Protocols
Protocol 1: Preparation of MNI-caged-L-glutamate Stock
Solution

Calculate the required mass: Based on the desired stock concentration (e.g., 50 mM) and

volume, calculate the mass of MNI-caged-L-glutamate powder needed.

Dissolve the powder: Dissolve the calculated mass in high-purity water or a suitable buffer

(e.g., HEPES-buffered saline).

Aliquot and store: Aliquot the stock solution into small, single-use volumes and store at -20°C

to prevent degradation from repeated freeze-thaw cycles.[1]

Protocol 2: Two-Photon Glutamate Uncaging in Brain
Slices
This protocol outlines a general procedure for performing two-photon glutamate uncaging on

neurons in acute brain slices.

Slice Preparation: Prepare acute brain slices (e.g., 350 µm thick) from the brain region of

interest using a vibratome in ice-cold cutting solution.[9]

Recovery: Allow slices to recover in artificial cerebrospinal fluid (ACSF) saturated with 95%

O2 / 5% CO2 for at least 1 hour at room temperature.

Perfusion: Transfer a slice to the recording chamber of the microscope and perfuse with

ACSF containing:

MNI-caged-L-glutamate (2.5 - 10 mM).[5][17] Note: Higher concentrations may be

required for in vivo experiments.

Tetrodotoxin (TTX, ~1 µM) to block action potentials.[5][12]

Other pharmacological agents as required by the experimental design (e.g., receptor

antagonists).
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Cell Identification and Patching: Identify target neurons using infrared differential interference

contrast (IR-DIC) microscopy. Perform whole-cell patch-clamp recording from the selected

neuron. Include a fluorescent dye (e.g., Alexa Fluor 594) in the intracellular solution to

visualize the neuron's morphology.[16]

Laser Alignment and Focusing:

Use a mode-locked Ti:sapphire laser tuned to ~720 nm for uncaging.

Align the uncaging laser beam to be collinear with the imaging path.

Focus the laser to a diffraction-limited spot on the dendrite or spine of interest.

Uncaging and Data Acquisition:

Deliver short laser pulses (e.g., 0.25 - 4 ms duration) to the target location.[5]

Adjust the laser power to elicit postsynaptic currents or potentials that mimic spontaneous

synaptic events (e.g., ~10 pA uEPSC at the soma).[5]

Record the electrophysiological response using the patch-clamp amplifier and appropriate

data acquisition software.

Simultaneously, two-photon imaging can be performed (at a different wavelength, e.g.,

>800 nm) to monitor structural or functional changes (e.g., calcium imaging).[18]

Visualizations
Experimental Workflow
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Caption: A typical workflow for a two-photon glutamate uncaging experiment.
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Glutamate Receptor Signaling Pathways
Upon photolytic release, glutamate activates both ionotropic and metabotropic receptors,

initiating distinct downstream signaling cascades.
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Caption: Simplified overview of glutamate receptor signaling pathways.
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Important Considerations
Pharmacological Inactivity: While MNI-caged-L-glutamate is largely inactive at glutamate

receptors, it can act as an antagonist at GABAA receptors at concentrations commonly used

for two-photon uncaging.[5] This should be considered when designing experiments,

especially those investigating inhibitory circuits.

Calibration: The laser power and pulse duration should be carefully calibrated for each

experimental setup to ensure the release of a physiological amount of glutamate. One

method involves adjusting parameters to elicit uncaging-evoked excitatory postsynaptic

currents (uEPSCs) that mimic miniature EPSCs (mEPSCs).[5]

Optical Compatibility: MNI-caged-L-glutamate is optically compatible with many common

fluorescent probes like GFP, YFP, and most calcium dyes, allowing for simultaneous imaging

and uncaging experiments.[1][2]

By following these guidelines and protocols, researchers can effectively utilize MNI-caged-L-
glutamate photolysis to investigate the intricate mechanisms of glutamatergic signaling in the

nervous system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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